![molecular formula C16H22O3S B14238487 (2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one CAS No. 489438-06-4](/img/structure/B14238487.png)
(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexanone ring substituted with a benzenesulfonyl ethyl group and two methyl groups. The stereochemistry of the compound is defined by the (2R,6R) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Benzenesulfonyl Ethyl Group: The benzenesulfonyl ethyl group can be introduced via a nucleophilic substitution reaction using a suitable benzenesulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzenesulfonyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
Applications De Recherche Scientifique
(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one: shares similarities with other cyclohexanone derivatives, such as:
Uniqueness
The unique structural features and stereochemistry of this compound contribute to its distinct chemical and biological properties. Its specific configuration and functional groups enable it to participate in a variety of chemical reactions and exhibit unique biological activities.
Propriétés
Numéro CAS |
489438-06-4 |
|---|---|
Formule moléculaire |
C16H22O3S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C16H22O3S/c1-13-7-6-10-16(2,15(13)17)11-12-20(18,19)14-8-4-3-5-9-14/h3-5,8-9,13H,6-7,10-12H2,1-2H3/t13-,16-/m1/s1 |
Clé InChI |
ZFCCFVSEISDSJC-CZUORRHYSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@](C1=O)(C)CCS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1CCCC(C1=O)(C)CCS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene](/img/structure/B14238408.png)
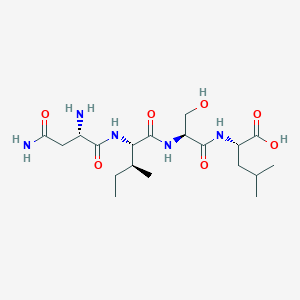
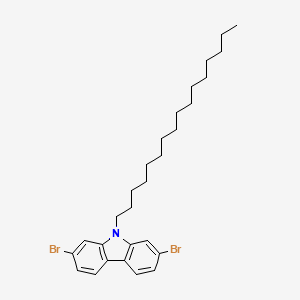
![1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine](/img/structure/B14238425.png)
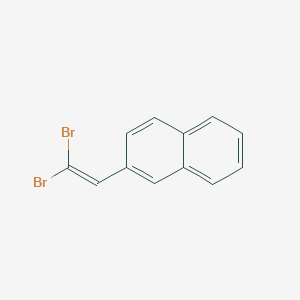
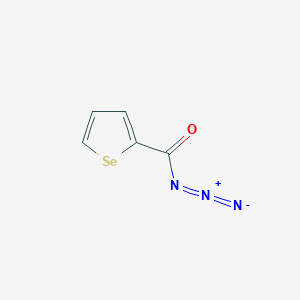
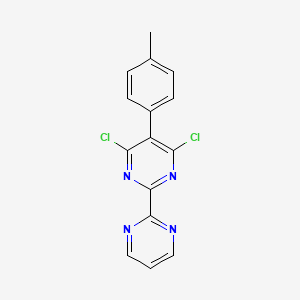
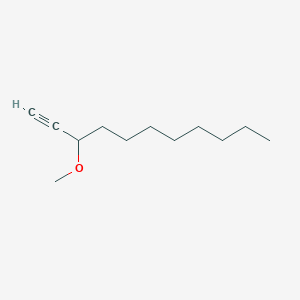
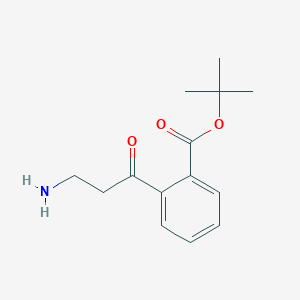
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
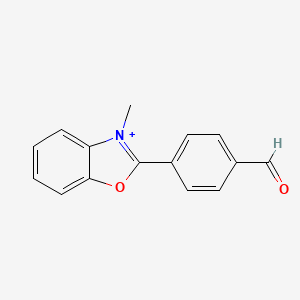
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)

